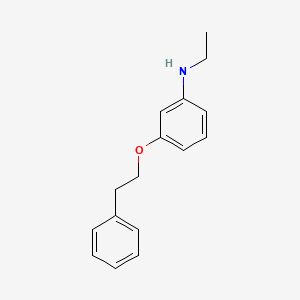![molecular formula C6H3BrIN3 B1437235 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 875781-18-3](/img/structure/B1437235.png)
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Descripción general
Descripción
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is an organic compound with the molecular formula C6H3BrIN3. It is a derivative of pyrazolo[3,4-b]pyridine, characterized by the presence of bromine and iodine atoms at the 5 and 3 positions, respectively. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Safety and Hazards
Mecanismo De Acción
Target of Action
It is often used as a unique chemical in early discovery research .
Biochemical Pathways
It’s often used as a building block in the synthesis of various organic compounds .
Action Environment
It’s important to note that it should be handled and stored properly to avoid contact with fire sources and high temperatures due to its combustibility .
Análisis Bioquímico
Biochemical Properties
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a tropomyosin receptor kinase (TRK) inhibitor . TRKs are associated with cell proliferation and differentiation, and their continuous activation can lead to cancer. The compound’s interaction with TRKs involves binding to the kinase domain, thereby inhibiting its activity and preventing downstream signaling pathways that promote cell growth and survival .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of certain cancer cell lines, such as the Km-12 cell line, by interfering with the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways . Additionally, it exhibits selectivity for specific cell lines, including MCF-7 and HUVEC cells, indicating its potential for targeted cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the kinase domain of TRKs, leading to the inhibition of their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts the proliferation and survival signals in cancer cells, thereby reducing their growth. Furthermore, the compound’s interaction with cytochrome P450 isoforms, except CYP2C9, suggests its potential impact on drug metabolism and detoxification processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has demonstrated good plasma stability, which is crucial for its sustained activity in biological systems Studies have shown that the compound maintains its inhibitory activity over extended periods, making it a promising candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity and reduces tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage. Threshold effects observed in these studies indicate that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound’s interaction with cytochrome P450 isoforms, particularly CYP2C9, suggests its involvement in oxidative metabolism . This interaction may affect metabolic flux and alter metabolite levels, influencing the compound’s overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution within different cellular compartments can impact its activity and function. Studies have shown that it accumulates in specific tissues, which may enhance its therapeutic efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. This process is carried out using N-iodosuccinimide (NIS) as the iodizing agent. The reaction conditions involve dissolving the starting material in an appropriate solvent, such as dichloromethane, and adding NIS to the solution. The reaction mixture is then stirred at room temperature until the iodization is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic reagents like Grignard reagents or organolithium compounds.
Coupling Reactions: Palladium catalysts are typically used in coupling reactions, with conditions involving the use of bases like potassium carbonate and solvents such as tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds or other complex structures.
Aplicaciones Científicas De Investigación
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biological probes and inhibitors for studying enzyme functions.
Medicine: It is explored for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials for various industrial applications
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the iodine atom at the 3 position.
3-Iodo-1H-pyrazolo[3,4-b]pyridine: Lacks the bromine atom at the 5 position.
5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine: Contains a chlorine atom instead of bromine at the 5 position.
Uniqueness
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interactions with biological targets. This dual halogenation can enhance its binding affinity and selectivity towards specific enzymes or receptors, making it a valuable compound in drug discovery and development .
Propiedades
IUPAC Name |
5-bromo-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPXFBHBTCYAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660002 | |
| Record name | 5-Bromo-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875781-18-3 | |
| Record name | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875781-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine in the development of new drugs?
A: this compound itself is not a drug, but a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. In the research paper "Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates" [], this compound serves as a scaffold to which various sulfonamide derivatives are attached via a copper-catalyzed coupling reaction []. This process generates a series of novel compounds designed to exhibit antibacterial and antioxidant properties.
Q2: How do the synthesized compounds derived from this compound exhibit antibacterial activity?
A: While the precise mechanism of action is not explicitly outlined in the paper, the research demonstrates that several synthesized compounds, particularly 8a, 8c, 8d, and 8i, display significant antibacterial activity against both Gram-positive and Gram-negative bacteria []. Further research is needed to elucidate the specific interactions between these compounds and their bacterial targets to understand their mechanism of action fully.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine](/img/structure/B1437157.png)


![6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1437162.png)



![N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1437166.png)
![3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline](/img/structure/B1437167.png)
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(phenethyloxy)aniline](/img/structure/B1437169.png)
![{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid](/img/structure/B1437171.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline](/img/structure/B1437174.png)

